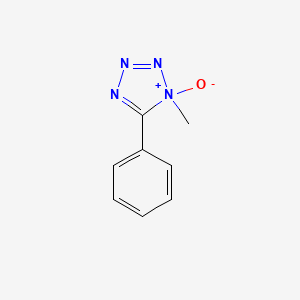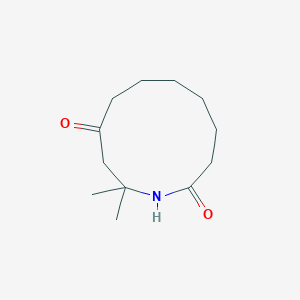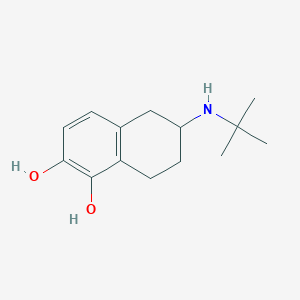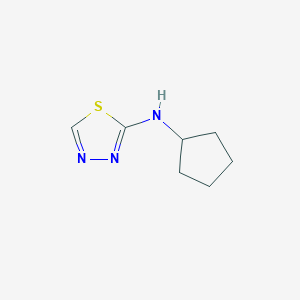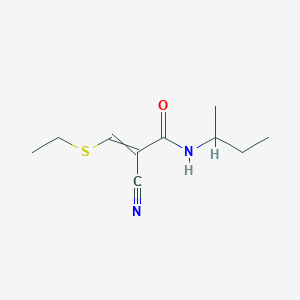
N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, an ethylsulfanyl group, and a butan-2-yl group attached to a prop-2-enamide backbone. Its molecular formula is C10H17NOS, and it is known for its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of butan-2-ylamine with ethyl 2-cyano-3-(ethylsulfanyl)acrylate under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high efficiency and yield. Large-scale reactors and continuous flow systems may be employed to facilitate the synthesis, and advanced purification techniques such as recrystallization and distillation are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ethylsulfanyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
Scientific Research Applications
N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-3-phenyl-2-(phenylsulfanyl)prop-2-enamide
- N-[2-(butan-2-yl)phenyl]prop-2-enamide
- (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide .
Uniqueness
N-(Butan-2-yl)-2-cyano-3-(ethylsulfanyl)prop-2-enamide is unique due to the presence of both a cyano group and an ethylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90279-86-0 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-butan-2-yl-2-cyano-3-ethylsulfanylprop-2-enamide |
InChI |
InChI=1S/C10H16N2OS/c1-4-8(3)12-10(13)9(6-11)7-14-5-2/h7-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
SLQJFNXHVBZUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(=CSCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


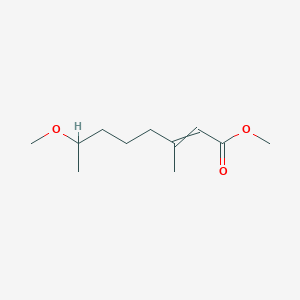
phosphanium bromide](/img/structure/B14369441.png)
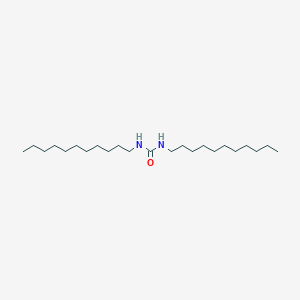
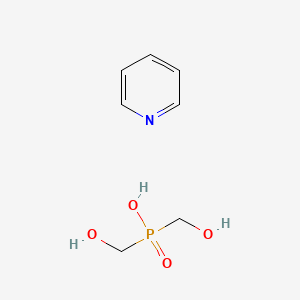
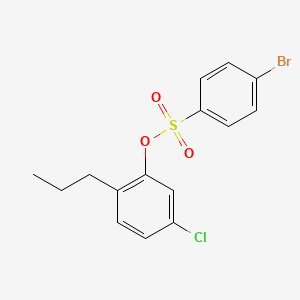
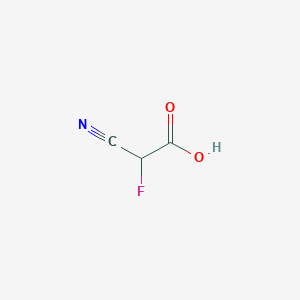
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
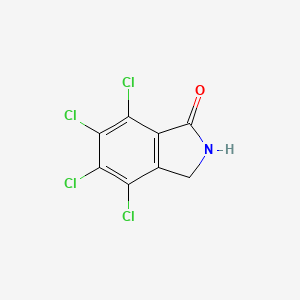
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)

